molecular formula C11H19NO2S B8311865 Ethyl 2,2-dimethyl-6-thiocyanohexanate

Ethyl 2,2-dimethyl-6-thiocyanohexanate

Cat. No.: B8311865
M. Wt: 229.34 g/mol
InChI Key: DEEAZXVXSQTHKS-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-6-thiocyanohexanate is an organic ester characterized by a thiocyano (-SCN) functional group at the 6th position of a hexanate backbone, with two methyl groups at the 2nd position and an ethyl ester moiety. Its synthesis likely involves thiocyanation of a pre-formed ester or alkylation of a thiocyanate precursor, though mechanistic details remain speculative without direct data .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

ethyl 2,2-dimethyl-6-thiocyanatohexanoate

InChI

InChI=1S/C11H19NO2S/c1-4-14-10(13)11(2,3)7-5-6-8-15-9-12/h4-8H2,1-3H3

InChI Key

DEEAZXVXSQTHKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCCSC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

Ethyl 2,2-dimethyl-6-thiocyanohexanate can be compared to three primary categories of compounds:

Thiocyano Esters with Varying Substituents Ethyl 6-Thiocyanohexanoate (lacking 2,2-dimethyl groups): The absence of methyl groups reduces steric hindrance, likely enhancing reactivity in nucleophilic substitutions or cyclization reactions. For example, thiocyanate derivatives are known to react with hydrazonoyl halides to form thiadiazoles, as demonstrated in the synthesis of 3-phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (MW: 547.65) . The dimethyl groups in the target compound may slow such reactions due to steric effects.

Cyano (-CN) Substituted Esters Ethyl 2,2-Dimethyl-6-cyanohexanate: Replacing -SCN with -CN increases polarity and reduces bulkiness.

Thiol (-SH) or Sulfide (-S-) Containing Esters Ethyl 2,2-Dimethyl-6-mercaptohexanate: The -SH group is more nucleophilic but less stable than -SCN. Thiocyano derivatives may offer a balance between reactivity and storage stability.

Impact of Substituents on Physicochemical Properties

  • Steric Effects: The 2,2-dimethyl groups in the target compound likely reduce conformational flexibility and hinder access to the thiocyano group in reactions, contrasting with linear analogs like Hexamethylene diisocyanate (CAS: 822-06-0), where the absence of bulky groups facilitates reactivity with amines or alcohols .

Reactivity Profile

  • Cyclization Reactions: Thiocyano groups participate in heterocycle formation, as evidenced by the synthesis of thiadiazole derivatives (e.g., 70% yield for compound 7h in ethanol) . The dimethyl groups in this compound may necessitate harsher conditions (e.g., higher temperatures or prolonged reaction times) for similar transformations.
  • Nucleophilic Substitution : The -SCN group can act as a leaving group in SN2 reactions, though steric hindrance from dimethyl groups may favor elimination over substitution.

Data Tables

Table 1: Structural Comparison of Thiocyano-Containing Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity
This compound 2,2-dimethyl, -SCN Not available Sterically hindered nucleophilic substitution; potential cyclization
Ethyl 6-thiocyanohexanoate Linear, -SCN ~217.3 (estimated) Faster cyclization (e.g., thiadiazole formation)
Hexamethylene diisocyanate -NCO groups 168.19 High reactivity with amines/alcohols (polymerization)

Table 2: Reactivity Comparison of Thiocyano Derivatives

Reaction Type This compound Ethyl 6-thiocyanohexanoate
Cyclization (e.g., thiadiazole formation) Likely slower due to steric hindrance 70% yield in ethanol
Nucleophilic Substitution Favors elimination pathways Faster SN2 reactivity

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